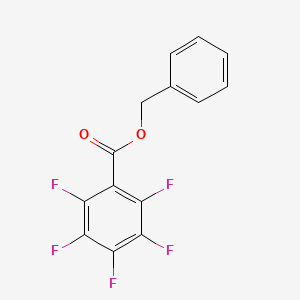

benzyl pentafluorobenzoate

Description

Significance of Perfluorinated Aromatic Systems in Chemical Sciences

Perfluorinated compounds (PFCs), a class of organofluorine compounds where hydrogen atoms on a carbon chain are replaced by fluorine, hold a significant position in the chemical sciences. pjoes.com These compounds, more recently termed Per- and Polyfluoroalkyl Substances (PFAS), encompass thousands of individual chemicals first identified as global environmental contaminants in 2001. chemistry-matters.com The defining feature of these systems is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. mdpi.com This bond strength imparts exceptional thermal and chemical stability, making perfluorinated compounds highly resistant to degradation through hydrolysis, photolysis, or microbial action. pjoes.comnih.gov

In the context of aromatic systems, perfluorination dramatically alters the electronic properties of the ring. acs.org The strong electron-withdrawing nature of fluorine atoms significantly influences the reactivity and physicochemical characteristics of the molecule. mdpi.com This has profound implications in various fields. In materials science, it leads to products with enhanced water and stain resistance and non-stick surfaces. chemistry-matters.com In medicinal chemistry, the incorporation of perfluorinated moieties, such as a trifluoromethyl group, into drug candidates can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. mdpi.com Despite their utility, the persistence of these compounds in the environment is a subject of ongoing scientific investigation. chemistry-matters.com

Overview of Pentafluorobenzoate Ester Chemistry

Pentafluorobenzoate esters are a specific class of fluorinated compounds derived from pentafluorobenzoic acid. These esters are characterized by a pentafluorophenyl group attached to an ester functional group. The chemistry of these esters is largely defined by the properties of the highly fluorinated aromatic ring.

A representative example is methyl pentafluorobenzoate, a fully fluorinated benzoic acid methyl ester. ossila.com It serves as a versatile building block in organic synthesis. ossila.comsigmaaldrich.com For instance, it is used in the synthesis of complex molecules like linkers for graft polymers through reactions such as nucleophilic aromatic substitution. ossila.com A key reaction of pentafluorobenzoate esters is hydrolysis, which cleaves the ester bond to yield pentafluorobenzoic acid or its carboxylate salt. This resulting carboxylate can then be used in further synthetic applications, such as coordinating with metal ions to form luminescent metal complexes. ossila.com

The synthesis of pentafluorobenzoate esters typically follows standard esterification protocols. ontosight.ai One common method is the reaction of pentafluorobenzoic acid with an appropriate alcohol. Another approach is the reaction of an alcohol with pentafluorobenzoyl chloride. For the synthesis of benzyl (B1604629) pentafluorobenzoate specifically, the esterification of benzyl alcohol with pentafluorobenzoic acid, potentially facilitated by a catalyst such as tris(pentafluorophenyl)borate, represents a direct synthetic route. chemicalbook.com The use of benzyl groups as protecting groups for alcohols is a well-established strategy in organic synthesis, often accomplished through methods like the Williamson ether synthesis, and their cleavage can be achieved under specific conditions. organic-chemistry.orgyoutube.com

Research Landscape of Benzyl Pentafluorobenzoate

This compound, with the chemical formula C₁₄H₇F₅O₂, is a specific ester within the pentafluorobenzoate family. nist.gov Its formal IUPAC name is benzyl 2,3,4,5,6-pentafluorobenzoate, and it is registered under the CAS number 104856-46-4. nist.govnih.gov

Research interest in this compound and related fluorinated benzyl compounds often stems from their utility in organic synthesis and materials science. While direct and extensive research focusing solely on this compound is specialized, its chemical properties can be inferred from studies on related structures. For example, fluorinated benzyl ethers have been synthesized and evaluated as alternative protecting groups in oligosaccharide synthesis. wiserpub.com The study demonstrated that the fluorine atoms on the benzyl group could enhance NMR spectral resolution, simplifying the structural analysis of complex carbohydrate molecules. wiserpub.com This highlights a potential application area for the fluorinated benzyl moiety found in this compound.

The synthesis of compounds containing benzyl groups is a mature field of research. Protocols for creating benzyl ethers, for instance, are well-documented and can be adapted for ester synthesis. youtube.com Furthermore, research into novel polymers for biomedical applications has involved the synthesis of copolymers containing benzyl groups, such as poly(2-ethyl-2-oxazoline)-b-poly(benzyl L-glutamate), indicating the importance of benzyl-containing monomers in creating advanced materials. nih.gov While not directly studying this compound, this body of research provides a chemical context for its synthesis and potential applications as a chemical intermediate or as a component in larger, functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5O2/c15-9-8(10(16)12(18)13(19)11(9)17)14(20)21-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPUFAZAMBXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Pentafluorobenzoate

Classical Esterification Routes

Traditional methods for forming benzyl (B1604629) pentafluorobenzoate rely on the reaction of benzyl alcohol with an activated form of pentafluorobenzoic acid, such as an acyl halide or an anhydride (B1165640). These methods are well-established for preparing a wide range of esters.

A common and efficient method for synthesizing benzyl pentafluorobenzoate is the condensation of benzyl alcohol with pentafluorobenzoyl chloride. This reaction, a type of Schotten-Baumann reaction, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The first step in this process is the conversion of pentafluorobenzoic acid to its more reactive acyl chloride derivative. This is often accomplished by treating the carboxylic acid with thionyl chloride, a reaction that proceeds readily, often with refluxing for a couple of hours to ensure complete conversion. chemicalbook.com

Once the pentafluorobenzoyl chloride is formed, it is reacted with benzyl alcohol. The presence of a base, such as pyridine (B92270) or triethylamine, is crucial for scavenging the HCl generated during the esterification, driving the reaction to completion.

Reaction Scheme:

Step 1: C₆F₅COOH + SOCl₂ → C₆F₅COCl + SO₂ + HCl

Step 2: C₆F₅COCl + C₆H₅CH₂OH → C₆F₅COOCH₂C₆H₅ + HCl

An alternative to using acyl halides is the employment of pentafluorobenzoic anhydride. Anhydrides are also highly effective acylating agents. The reaction involves the nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of the anhydride. This process yields this compound and a molecule of pentafluorobenzoic acid as a byproduct. While effective, this method is less atom-economical than the acyl halide route, as half of the anhydride molecule is converted into the carboxylic acid byproduct. The reaction can often be catalyzed by an acid or a base.

Reaction Scheme:

(C₆F₅CO)₂O + C₆H₅CH₂OH → C₆F₅COOCH₂C₆H₅ + C₆F₅COOH

Catalytic Approaches in Ester Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which can offer advantages in terms of efficiency, selectivity, and environmental impact. These approaches are applicable to the synthesis of this compound and often involve transition metals, ionic liquids, or other novel catalytic systems.

Transition metal-catalyzed oxidative esterification represents a powerful strategy for C-O bond formation. researchgate.net These methods can proceed through various mechanisms, including the direct coupling of alcohols with carboxylic acids or the functionalization of C-H bonds. mdpi.com In the context of this compound synthesis, a potential pathway involves the oxidative coupling of benzyl alcohol with pentafluorobenzoic acid. Catalysts based on metals like palladium, cobalt, or ruthenium have been employed for the direct transformation of alcohols into esters. researchgate.netdntb.gov.ua Another advanced approach is the direct esterification of a benzylic C-H bond. researchgate.netmdpi.com While specific examples for this compound are not extensively detailed, the general principle involves a metal catalyst facilitating the reaction between a benzyl C-H bond and a carboxylic acid, often in the presence of an oxidant. researchgate.net

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as effective and reusable catalysts and reaction media for Fischer esterification. iitm.ac.inresearchgate.net This reaction involves the direct esterification of a carboxylic acid with an alcohol. For the synthesis of this compound, this would entail the reaction of pentafluorobenzoic acid with benzyl alcohol. Acidic ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations with anions like p-toluenesulfonate, can act as both the catalyst and the solvent, promoting the reaction while simplifying product separation. iitm.ac.inresearchgate.net These systems are considered green alternatives to traditional acid catalysts like sulfuric acid, offering benefits such as low volatility, high thermal stability, and recyclability. researchgate.netscirp.org Studies on the esterification of benzyl alcohol with various carboxylic acids have demonstrated high conversions and selectivities when using these ionic liquids. iitm.ac.inniscpr.res.in

Rare-earth elements, including lanthanum, have found use in catalysis for organic transformations. A patented method describes the synthesis of benzyl benzoate (B1203000) using a composite oxide catalyst containing zirconium, copper, aluminum, zinc, boron, and a rare-earth element such as lanthanum (La) and/or cerium (Ce). google.com The reaction involves passing a gasified mixture of benzoic acid and toluene (B28343) over the solid catalyst at high temperatures (280–400 °C). google.com Although this specific example produces benzyl benzoate from toluene, the underlying principle of using a lanthanide-containing catalyst for high-temperature esterification could potentially be adapted for the reaction of pentafluorobenzoic acid with either benzyl alcohol or toluene to form this compound. The use of a solid, reusable catalyst is advantageous for continuous industrial processes. google.com

Precursor Chemistry: Synthesis of Pentafluorobenzoic Acid and Derivatives

The synthesis of this compound relies on the availability of key precursors, primarily pentafluorobenzoic acid and its activated derivatives. Pentafluorobenzoic acid (C₆F₅CO₂H), a white crystalline solid, serves as the foundational building block. wikipedia.org Its high aqueous solubility and strong acidity, with a pKa of 1.48, make it a versatile starting material. wikipedia.org The production of this acid and its subsequent conversion into more reactive forms, such as pentafluorobenzoyl chloride, are critical preliminary steps in the synthesis of the final ester product.

Several established methods exist for the preparation of pentafluorobenzoic acid, utilizing different starting materials and reaction pathways. One common and effective approach involves the carbonation of organometallic reagents. wikipedia.org Specifically, pentafluorophenylmagnesium bromide (a Grignard reagent) or pentafluorophenyllithium can be reacted with carbon dioxide to introduce the carboxylic acid group onto the perfluorinated ring. wikipedia.orgrsc.org These organometallic intermediates are typically generated in situ from precursors like bromopentafluorobenzene (B106962) or pentafluorobenzene. wikipedia.orgnih.gov

Another synthetic route starts from perfluorotoluene, which can be converted to pentafluorobenzoic acid through a reaction with trifluoroacetic acid and antimony pentafluoride. wikipedia.org A multi-step process beginning with more common petrochemicals has also been developed. google.com This pathway involves the deep chlorination of benzonitrile (B105546) to yield pentachlorobenzonitrile, followed by a fluorine exchange reaction to produce pentafluorobenzonitrile, which is then hydrolyzed to the final acid product. google.com

Furthermore, decarboxylation reactions of related compounds can yield pentafluorobenzoic acid. For instance, the oxidative decarboxylation of substituted phthalic acids can produce the corresponding benzoic acids. nih.gov Non-catalytic decarboxylation of pentafluorobenzoic acid itself in high-temperature liquid water can be used to prepare pentafluorobenzene, a potential starting material for the organometallic routes. google.com

Table 1: Synthetic Routes to Pentafluorobenzoic Acid

| Starting Material | Key Reagents | Reaction Type | Product | Citations |

| Pentafluorobenzene | Magnesium, Carbon Dioxide | Grignard Reaction | Pentafluorobenzoic Acid | wikipedia.org |

| Bromopentafluorobenzene | Magnesium, Carbon Dioxide | Grignard Reaction | Pentafluorobenzoic Acid | wikipedia.orgnih.gov |

| Pentafluorobenzene | n-Butyllithium, Carbon Dioxide | Organolithium Reaction | Pentafluorobenzoic Acid | wikipedia.org |

| Perfluorotoluene | Trifluoroacetic acid, Antimony pentafluoride | Oxidation | Pentafluorobenzoic Acid | wikipedia.org |

| Benzonitrile | Cl₂, FeCl₃; KF; H₂O/H⁺ | Chlorination, Halex, Hydrolysis | Pentafluorobenzoic Acid | google.com |

Once pentafluorobenzoic acid is obtained, it is often converted into more reactive derivatives to facilitate esterification. The most common of these is pentafluorobenzoyl chloride (C₆F₅COCl), an acyl chloride that readily reacts with alcohols. nih.gov The standard preparation involves treating pentafluorobenzoic acid with an excess of thionyl chloride and heating the mixture under reflux for several hours. chemicalbook.com This reaction quantitatively converts the carboxylic acid to the more electrophilic acid chloride. chemicalbook.com Pentafluorobenzoyl chloride is a liquid at room temperature with a boiling point of 158-159 °C. sigmaaldrich.comsigmaaldrich.com

Other derivatives, such as pentafluorobenzoic anhydride, also serve as effective acylating agents. acs.org Additionally, silyl (B83357) esters of pentafluorobenzoic acid are useful intermediates in certain synthetic pathways. fluorine1.ru For example, pentafluorobenzoic acid trimethylsilyl (B98337) ester is prepared by refluxing the acid with an excess of trimethylchlorosilane until gas evolution ceases. fluorine1.ru This derivative can be used in subsequent reactions without further purification. fluorine1.ru

Table 2: Synthesis of Pentafluorobenzoic Acid Derivatives

| Precursor | Reagent(s) | Reaction Conditions | Product | Citations |

| Pentafluorobenzoic Acid | Thionyl chloride (excess) | Reflux for 2 hours | Pentafluorobenzoyl chloride | chemicalbook.com |

| Pentafluorobenzoic Acid | Trimethylchlorosilane (excess) | Reflux until gas evolution completes | Pentafluorobenzoic acid trimethylsilyl ester | fluorine1.ru |

Chemical Reactivity and Transformation Pathways of Benzyl Pentafluorobenzoate

Benzylic Position Reactivity

The C-O bond at the benzylic position of benzyl (B1604629) esters can be activated by transition metal catalysts, enabling a range of substitution and coupling reactions. The pentafluorobenzoate group often serves as an effective leaving group in these transformations.

Ruthenium-Catalyzed Benzylic Substitution with Stabilized Carbon Nucleophiles

Research has demonstrated the successful use of ruthenium catalysts for the benzylic substitution of benzyl esters with stabilized carbon nucleophiles. rsc.orgrsc.org A catalyst system composed of [Cp*RuCl₂]₂ and picolinic acid has been shown to effectively promote the reaction of 2-naphthylmethyl-2,3,4,5,6-pentafluorobenzoates with nucleophiles like malonates, β-ketoesters, and diketones. rsc.orgrsc.org This reaction leads to the formation of new carbon-carbon bonds at the benzylic position, yielding benzylic alkylation products in moderate to high yields. rsc.org

The proposed mechanism for this transformation is thought to involve the formation of a (π-benzyl)ruthenium intermediate. rsc.orgrsc.org This catalytic system has been successfully applied to secondary 2-naphthylmethyl pentafluorobenzoates as well. For instance, the reaction of secondary esters with dimethyl malonate proceeded smoothly to give the corresponding alkylated products in high yields. rsc.org

Table 1: Ruthenium-Catalyzed Benzylic Substitution of 2-Naphthylmethyl Pentafluorobenzoates with Stabilized Carbon Nucleophiles rsc.org

| Substrate (Benzyl Ester) | Nucleophile | Product | Yield (%) |

| 2-Naphthylmethyl-2,3,4,5,6-pentafluorobenzoate | Dimethyl malonate | Dimethyl 2-(2-naphthylmethyl)malonate | 80 |

| 1-(2-Naphthyl)ethyl 2,3,4,5,6-pentafluorobenzoate | Dimethyl malonate | Dimethyl 2-(1-(2-naphthyl)ethyl)malonate | 83 |

| 2-Naphthylmethyl-2,3,4,5,6-pentafluorobenzoate | Methyl acetoacetate | Methyl 2-acetyl-3-(2-naphthyl)propanoate | 75 |

| 2-Naphthylmethyl-2,3,4,5,6-pentafluorobenzoate | Acetylacetone | 3-(2-Naphthylmethyl)pentane-2,4-dione | 65 |

Palladium-Catalyzed Cross-Coupling Reactions Involving Benzyl Esters

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and benzyl esters can participate in these reactions. While research directly on benzyl pentafluorobenzoate is specific, the broader class of benzyl esters and related benzylic compounds undergoes various palladium-catalyzed cross-coupling reactions. These transformations often proceed through a (π-benzyl)palladium intermediate, analogous to the well-studied (π-allyl)palladium chemistry. rsc.org

For example, palladium-catalyzed cross-coupling of benzyl bromides with α-aryldiazoesters has been developed to synthesize E-α,β-diarylacrylates with good yields and high stereoselectivity. nih.govacs.org A plausible mechanism involves the oxidative addition of the benzyl bromide to a Pd(0) catalyst, followed by reaction with the diazoester and subsequent migratory insertion and β-hydride elimination to yield the product and regenerate the catalyst. acs.org Furthermore, palladium catalysts have been employed for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to produce diaryl sulfides, showcasing the versatility of cleaving benzylic C-S bonds in a catalytic cycle. organic-chemistry.org These examples highlight the potential for the benzylic position of esters to be activated by palladium for cross-coupling, suggesting that this compound could be a suitable substrate in similar transformations.

Decarboxylative Transformations

Decarboxylative coupling reactions represent a valuable strategy for carbon-carbon bond formation, using carboxylic acid derivatives as stable and readily available starting materials. The decarboxylation of benzyl fluorobenzoates has been achieved using a palladium catalyst system. researchgate.net This reaction, which formally serves as a cross-coupling between a benzoic acid and a benzyl alcohol, produces fluorinated diarylmethanes in good yields and demonstrates broad functional-group compatibility. researchgate.net The process is catalyzed by a palladium complex prepared in situ from Pd(η³-allyl)Cp and a bulky monophosphine ligand, XPhos. researchgate.net This transformation provides a direct method for creating a C(sp²)-C(sp³) bond by extruding carbon dioxide.

Pentafluorophenyl Moiety Reactivity

The pentafluorophenyl ring is a highly electron-deficient aromatic system due to the strong inductive effect of the five fluorine atoms. This electronic property dictates its reactivity, making it highly susceptible to nucleophilic attack while being strongly deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions on the Perfluorinated Ring

The electron-poor nature of the perfluorinated ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). mdpi.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a fluoride (B91410) ion, typically at the position para to the electron-withdrawing ester group. mdpi.comresearchgate.net The ester group further activates the ring towards nucleophilic attack and directs the substitution to the para-position.

Studies on related polyfluoroarenes, such as methyl pentafluorobenzoate, have shown that they readily undergo SNAr reactions with various nucleophiles. For example, the reaction of methyl pentafluorobenzoate with phenothiazine (B1677639) in the presence of potassium carbonate in acetonitrile (B52724) afforded the para-substituted product in good yield. mdpi.com This high regioselectivity is governed by the electronic stabilization of the intermediate Meisenheimer complex. researchgate.net A variety of nucleophiles, including alcohols, amines, and thiols, can be used to form C-O, C-N, and C-S bonds, respectively, on the perfluorinated ring. mdpi.combeilstein-journals.org

Table 2: Examples of Nucleophilic Aromatic Substitution on Pentafluorobenzoyl Derivatives mdpi.comnih.gov

| Substrate | Nucleophile | Product Type | Yield (%) |

| Methyl pentafluorobenzoate | Phenothiazine | p-Phenothiazinyl tetrafluorobenzoate | 69 mdpi.com |

| Pentafluorobenzonitrile | Phenothiazine | p-Phenothiazinyl tetrafluorobenzonitrile | 96 mdpi.com |

| Octafluorotoluene | Phenothiazine | p-Phenothiazinyl heptafluorotoluene | 96 mdpi.com |

| Pentafluoropyridine | Benzaldehyde (NHC-catalyzed) | 4-Benzoyl-2,3,5,6-tetrafluoropyridine | 92 nih.gov |

Electrophilic Aromatic Substitution (where applicable for related fluorinated benzoates)

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation, require an electron-rich aromatic ring to act as a nucleophile. youtube.comuomustansiriyah.edu.iq The pentafluorophenyl group in this compound is extremely deactivated towards electrophilic attack. youtube.com The five highly electronegative fluorine atoms strongly withdraw electron density from the aromatic ring, making it a very poor nucleophile. libretexts.org

Consequently, the pentafluorophenyl moiety is generally considered inert to standard electrophilic aromatic substitution conditions. youtube.com While electron-donating groups activate the benzene (B151609) ring towards SEAr, the fluorine atoms act as strong deactivating groups. libretexts.org Therefore, attempting reactions like nitration or Friedel-Crafts alkylation on the perfluorinated ring of this compound would not be expected to proceed under typical conditions. Any electrophilic substitution would preferentially occur on the unsubstituted benzyl ring if the reaction conditions were harsh enough to overcome the deactivating effect of the ester group on that ring.

Role as a Leaving Group in Catalytic Cycles

The utility of a leaving group in a catalytic cycle is intrinsically linked to its stability as an anion and its ability to be displaced by a nucleophile. While specific research detailing this compound as a leaving group in catalytic cycles is not extensively documented, its potential role can be inferred from the known electronic properties of the pentafluorobenzoyl moiety.

The pentafluorobenzoate anion is an effective leaving group due to the strong inductive effect of the five fluorine atoms on the aromatic ring. This effect significantly stabilizes the negative charge on the carboxylate, making it a weaker base and, consequently, a better leaving group compared to non-fluorinated benzoates. In the context of transition metal catalysis, particularly in cross-coupling reactions, carboxylates can serve as leaving groups, often in reactions involving directed C-H activation. In such catalytic cycles, a metal center coordinates to a directing group, facilitating the cleavage of a nearby C-H bond (oxidative addition) and subsequent functionalization. The final step, reductive elimination, regenerates the catalyst and releases the product.

An unexpected C-C bond cleavage has been noted in pentafluorobenzoylamidoximes under mild basic conditions, where the pentafluorophenyl anion itself acts as a leaving group. nih.gov This highlights the profound electronic influence of the C₆F₅ group, which can facilitate bond cleavages that are not typically observed, suggesting that the corresponding carboxylate would be highly stabilized and readily displaced in a catalytic process.

Hydrolysis and Ester Cleavage Reactions

The cleavage of the ester bond in this compound can be accomplished through several pathways, most notably hydrolysis. The reaction is significantly influenced by the electron-deficient nature of the pentafluorobenzoyl group.

Base-Catalyzed Hydrolysis (Saponification)

The most common method for ester cleavage is base-catalyzed hydrolysis, or saponification. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. organicchemistrytutor.comyoutube.com This forms a tetrahedral intermediate. The strong electron-withdrawing pentafluorophenyl group greatly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzyl benzoate (B1203000).

The subsequent step is the collapse of the tetrahedral intermediate to expel the leaving group. In this case, the leaving group is the benzyloxide anion, and the product is pentafluorobenzoic acid. However, since benzyloxide is a stronger base than the pentafluorobenzoate anion, an irreversible acid-base reaction occurs where the initially formed pentafluorobenzoic acid protonates the benzyloxide, yielding pentafluorobenzoate and benzyl alcohol. youtube.com This final proton transfer step is the driving force of the reaction. organicchemistrytutor.com

The principles of the Hammett equation predict that strong electron-withdrawing substituents on the acyl portion of an ester will accelerate the rate of alkaline hydrolysis. wikipedia.org The pentafluorophenyl group has a very strong electron-withdrawing effect, and therefore, the saponification of this compound is expected to be substantially faster than that of unsubstituted benzyl benzoate.

Other Cleavage Methods

Beyond standard hydrolysis, other methods can be employed to cleave the ester bond. One notable method is catalytic hydrogenolysis. A cobalt(I) complex with a phenanthroline-based PNNP ligand has been shown to catalyze the hydrogenolysis of benzyl benzoate derivatives. rsc.org This reaction proceeds via a β-C–O bond cleavage mechanism under atmospheric pressure of hydrogen gas, yielding toluene (B28343) and the corresponding carboxylic acid. rsc.org This method is particularly useful as it operates under neutral conditions, preserving base-sensitive functional groups within the molecule.

Reductive cleavage using reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) is another non-hydrolytic method for cleaving esters to their corresponding alcohols and, after workup, carboxylic acids. organic-chemistry.org Various ester cleavage methods are summarized in the table below.

| Cleavage Method | Reagents/Catalyst | Key Features | Typical Substrates |

|---|---|---|---|

| Alkaline Hydrolysis (Saponification) | NaOH or KOH in water/alcohol | Irreversible due to final proton transfer; accelerated by electron-withdrawing groups. organicchemistrytutor.comwikipedia.org | Most alkyl and aryl esters. |

| Catalytic Hydrogenolysis | H₂, Co(I)-PNNP catalyst | Cleaves C-O bond on the benzyl side; neutral conditions. rsc.org | Benzyl esters. rsc.org |

| Reductive Cleavage | Lithium, catalytic naphthalene | Non-hydrolytic; reductive conditions. organic-chemistry.org | Pivalic and benzoic esters. organic-chemistry.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Reversible equilibrium; requires driving the reaction to completion (e.g., by removing alcohol). | General esters. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of benzyl (B1604629) pentafluorobenzoate, offering precise insights into its proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum of benzyl pentafluorobenzoate provides distinct signals corresponding to the protons of the benzyl group. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays two main features. The five protons on the phenyl ring of the benzyl moiety appear as a complex multiplet, generally observed in the range of δ 7.36–7.44 ppm. rsc.org The two benzylic protons of the methylene (B1212753) (-CH₂-) group, which are chemically equivalent, give rise to a sharp singlet at approximately δ 5.41 ppm. rsc.org The integration of these signals confirms the 5:2 proton ratio, consistent with the structure of the benzyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ) in CDCl₃ | Multiplicity | Number of Protons |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.36-7.44 ppm | Multiplet (m) | 5H |

Note: Data sourced from a study conducted at 400 MHz. rsc.org

The ¹³C NMR spectrum offers a more detailed map of the carbon skeleton of this compound. In CDCl₃, the carbon signals for the benzyl portion of the molecule have been reported. rsc.org The methylene carbon (-CH₂) is observed at approximately 68.42 ppm. rsc.org The carbons of the benzyl's phenyl ring appear in the aromatic region, with reported shifts at δ 128.34, 128.70, 128.72, and 134.46 ppm. rsc.org

The carbon atoms of the pentafluorophenyl ring and the carbonyl carbon are also identifiable. The carbonyl (C=O) carbon of esters typically resonates between 165-190 ppm. oregonstate.edu The carbons of the pentafluorophenyl ring are significantly affected by the attached fluorine atoms, exhibiting complex splitting patterns due to C-F coupling. The carbon atom attached to the carbonyl group (ipso-carbon) and the other fluorinated carbons appear in the aromatic region, with their exact shifts influenced by the strong electronegativity of fluorine.

Table 2: Partial ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in CDCl₃ |

|---|---|

| Methylene (-CH₂) | 68.42 ppm |

| Phenyl (C₆H₅) | 128.34, 128.70, 128.72 ppm |

Note: Data sourced from a study conducted at 100 MHz. rsc.org The signals for the carbonyl and pentafluorophenyl carbons were not specified in this particular study.

¹⁹F NMR is an indispensable tool for analyzing the pentafluorophenyl moiety of this compound. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The ¹⁹F NMR spectrum exhibits a wide range of chemical shifts, which allows for clear differentiation of fluorine atoms in different chemical environments. wikipedia.org

For the pentafluorophenyl group, three distinct signals are expected, corresponding to the ortho-, meta-, and para-fluorines relative to the carbonyl group.

Ortho-fluorines (F-2, F-6): These are closest to the ester linkage and typically appear as a multiplet in the downfield region of the fluoroaromatic spectrum.

Para-fluorine (F-4): This single fluorine usually appears as a triplet due to coupling with the two meta-fluorines. In similar pentafluorophenyl compounds, this signal is found around -154 ppm. psu.edu

Meta-fluorines (F-3, F-5): These two equivalent fluorines typically appear as a multiplet, often a triplet of doublets, due to coupling with the ortho- and para-fluorines. Their chemical shifts in related structures are observed around -161 to -163 ppm. psu.edu

The significant chemical shift dispersion and the observable through-bond coupling between non-equivalent fluorine atoms (J-coupling) provide unambiguous confirmation of the pentafluorophenyl structure. wikipedia.org

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for a Pentafluorophenyl Group

| Fluorine Position | Typical Chemical Shift Range (δ) vs. CFCl₃ | Expected Multiplicity |

|---|---|---|

| Ortho (F-2, F-6) | -128 to -145 ppm | Multiplet |

| Para (F-4) | -150 to -160 ppm | Triplet (t) |

Note: Ranges are approximate and can vary based on solvent and specific molecular structure. Data is based on typical values for pentafluorophenyl-containing compounds. psu.edualfa-chemistry.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing key information about the functional groups present, particularly the carbonyl group and the carbon-fluorine bonds.

The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic peaks in the IR spectrum of an ester. For typical saturated esters, this strong absorption appears around 1735–1750 cm⁻¹. ucla.edu However, the frequency is highly sensitive to the electronic environment. In this compound, the pentafluorophenyl group acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the carbonyl group, leading to a strengthening and shortening of the C=O double bond. Consequently, the C=O stretching frequency is shifted to a higher wavenumber (a "blue shift") compared to non-fluorinated analogues like benzyl benzoate (B1203000). This shift to a higher frequency, often above 1750 cm⁻¹, is a characteristic feature of esters bearing strongly electron-withdrawing substituents on the acyl portion. msu.eduoregonstate.edu

The presence of the pentafluorophenyl ring introduces several other characteristic vibrational modes into the IR spectrum. The most notable are the C-F stretching vibrations, which are typically very strong and appear in the region of 1000–1400 cm⁻¹. The exact positions and multiplicity of these bands can be complex due to the coupling of vibrations within the aromatic ring.

Furthermore, the substitution of hydrogen with fluorine significantly alters the vibrational modes of the benzene (B151609) ring itself. The C-C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region, are influenced by the heavy fluorine atoms. These absorptions can be used as part of the "fingerprint region" to confirm the identity of the compound. msu.edu The collective effect of these fluorine atoms results in a unique and complex IR spectrum that is a definitive signature of the pentafluorophenyl moiety.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | >1750 (predicted) | Strong |

| Aromatic C-H | Stretch | ~3030 | Variable |

| Aromatic C=C | Stretch | 1500-1600 | Medium |

| Carbon-Fluorine (C-F) | Stretch | 1000-1400 | Strong |

Note: Specific values can vary. The C=O frequency is predicted to be higher than typical esters due to the electron-withdrawing nature of the pentafluorophenyl group. ucla.edumsu.eduoregonstate.edu

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₁₄H₇F₅O₂), the precise mass is a critical identifier. HRMS is instrumental in confirming the structure of newly synthesized compounds related to polyfluorinated aromatics. nih.gov The technique distinguishes between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in structural assignments.

Below are the computed high-resolution mass properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇F₅O₂ | PubChem nih.gov |

| Molecular Weight | 302.20 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 302.03662027 Da | PubChem nih.gov |

This table presents computed data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds. While this compound itself can be analyzed by GC-MS, the principles of its detection are more broadly applied in derivatization chemistry. nist.gov Many classes of compounds, such as alcohols, phenols, amines, and carboxylic acids, have poor chromatographic properties or low ionization efficiency. nih.govspringernature.com To overcome this, they are chemically modified with a derivatizing agent, such as pentafluorobenzoyl chloride (PFBoylCl) or pentafluorobenzyl bromide (PFB-Br), to create more volatile and easily detectable derivatives. nih.govnih.govnih.gov

The resulting pentafluorobenzoyl or pentafluorobenzyl esters exhibit excellent gas chromatographic properties and have a high affinity for electron capture. springernature.comresearchgate.net This makes them particularly suitable for highly sensitive detection using GC coupled with an electron capture detector (ECD) or with mass spectrometry in negative ion chemical ionization (NICI) mode. nih.govnih.gov The use of derivatization with reagents like pentafluorobenzoyl chloride has been validated for determining a wide range of analytes, including alkylphenols, fatty alcohols, and phosphonic acids, in various matrices. nih.govnih.govnih.gov The mass spectra of these derivatives often yield a characteristic strong peak at m/z 181, corresponding to the pentafluorobenzyl fragment ([C₆F₅CH₂]⁺), which aids in their identification. nii.ac.jpoup.com

The table below summarizes compound classes that are commonly analyzed as pentafluorobenzoyl derivatives to enhance their detection by GC-MS.

| Analyte Class | Derivatizing Agent | Analytical Advantage | References |

| Fatty Alcohols (FOH) | Pentafluorobenzoyl chloride (PFBoylCl) | Enhanced detection with NICI-MS; overcomes poor ionization. | nih.govsigmaaldrich.com |

| Phenols / Alkylphenols | Pentafluorobenzoyl chloride (PFBoylCl) | High selectivity and sensitivity; enables analysis at ng/L levels. | springernature.comnih.gov |

| Amines | Pentafluorobenzyl bromide (PFB-Br) | Excellent electron capture properties for NCI-MS detection. | springernature.com |

| Carboxylic Acids | Pentafluorobenzyl bromide (PFB-Br) | Creates volatile derivatives with good GC properties. | springernature.comoup.com |

| Phosphonic Acids | Pentafluorobenzyl bromide (PFB-Br) | Forms stable derivatives suitable for sensitive NICI mode analysis. | nih.govresearchgate.net |

This table illustrates the application of pentafluorobenzoyl derivatization for various classes of chemical compounds.

The retention of this compound in a gas chromatograph is quantified by its Kovats Retention Index, which varies depending on the type of GC column used.

| GC Column Type | Kovats Retention Index | Source |

| Standard Non-Polar | 1583 | NIST nih.gov |

| Semi-Standard Non-Polar | 1613 | NIST nih.gov |

| Standard Polar | 2180 | NIST nih.gov |

This table provides the experimental Kovats Retention Index for this compound on different column phases.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction (SCXRD) can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural confirmation. mdpi.com For materials that are difficult to obtain as single crystals, Powder X-ray Diffraction (PXRD) is used to analyze the bulk microcrystalline material, identify crystalline phases, and detect polymorphism. nih.govcambridge.org Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of materials science, as different polymorphs can have different physical properties. Although specific crystal structure data for this compound is not available in the cited literature, the methodology is widely applied to characterize related N-benzyl derivatives and other complex organic molecules. researchgate.netresearchgate.net

| Information Obtained from X-ray Diffraction | Technique | Description |

| Atomic Coordinates | SCXRD | Provides the precise location of each atom in the crystal lattice. nih.gov |

| Bond Lengths & Angles | SCXRD | Defines the molecule's covalent geometry. nih.gov |

| Crystal Packing | SCXRD / PXRD | Reveals how molecules are arranged and interact in the solid state. mdpi.com |

| Polymorphic Form | PXRD | Identifies different crystalline phases of the same compound. nih.gov |

This table outlines the key structural information that can be obtained from X-ray diffraction analysis.

Other Spectroscopic Methods (e.g., UV-Vis for Transient Species)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The pentafluorobenzyl group is known to be a UV-absorbing moiety. nih.gov A particularly advanced application of this technique is ultrafast transient absorption spectroscopy, which can detect and characterize short-lived reactive intermediates generated during a chemical reaction. For instance, pulse radiolysis of benzyl chloride has been used to observe the transient absorption spectrum of the benzyl cation, which shows a strong absorption band at 303 nm and a weaker, broad band near 500 nm. rsc.org Similarly, transient absorption spectroscopy has been used to directly observe other highly reactive species, such as ortho-benzyne derivatives, in solution. researchgate.net This method provides crucial insights into reaction mechanisms by characterizing fleeting intermediates that are otherwise impossible to isolate.

| Transient Species | Precursor/System | Observed Absorption Maxima (λmax) | Reference |

| Benzyl Cation | Benzyl Chloride | 303 nm (strong), ~500 nm (weak) | rsc.org |

| Chlorobenzene Isomer | Chlorobenzene | 540 nm | researchgate.net |

This table summarizes the UV-Vis absorption data for relevant transient species related to the structural moieties of this compound.

Theoretical and Computational Studies on Benzyl Pentafluorobenzoate Systems

Mechanistic Insights into Reaction Pathways

The reactivity of benzyl (B1604629) pentafluorobenzoate is largely dictated by the interplay between the benzyl and pentafluorobenzoyl moieties. The ester linkage provides a key site for nucleophilic attack, while the benzylic position and the pentafluorophenyl ring offer avenues for various other transformations.

Pentafluorophenyl (PFP) esters, including benzyl pentafluorobenzoate, are recognized as "active esters" due to the electron-withdrawing nature of the pentafluorophenyl group. wikipedia.org This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution. rsc.org These reactions are fundamental in synthetic chemistry, particularly for forming amide bonds, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the pentafluorophenoxide leaving group. wikipedia.orgrsc.org PFP esters are noted for being less prone to spontaneous hydrolysis compared to other active esters like succinimidyl esters. wikipedia.org

The benzylic position of this compound is also a site of potential reactivity. Reactions at the benzylic position are often facilitated by the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as radicals or carbocations, through resonance. khanacademy.org For instance, free radical bromination can occur at the benzylic position. khanacademy.org Similarly, under appropriate conditions, oxidation of the benzylic C-H bond can lead to the formation of aldehydes or carboxylic acids. nih.gov The specific reaction pathway, whether it proceeds via an SN1 or SN2 mechanism in the case of substitution, depends on factors like the nature of the nucleophile and the solvent. khanacademy.org

Recent research has also explored novel reaction pathways for the synthesis of PFP esters themselves. An electrochemical method has been developed that involves the anodic activation of pentafluorophenol (B44920) to an oxyl radical. rsc.org This radical then promotes nucleophilic aromatic substitution on the pentafluorophenyl ring by a carboxylic acid, followed by a nucleophilic acyl substitution cascade to form the ester. rsc.org This approach avoids the use of traditional, often harsh, dehydrating agents. rsc.org

Electronic Structure and Reactivity Modeling (e.g., DFT calculations for related systems)

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and predicting the reactivity of molecules like this compound. While specific DFT studies on this compound are not widely published, extensive research on related systems, such as pentafluorophenyl-containing compounds and other esters, provides significant insights.

In the context of understanding reactivity, DFT can be used to model reaction pathways and transition states. For example, in the study of nucleophilic aromatic substitution reactions, DFT calculations can help elucidate the mechanism by identifying key intermediates and energy barriers. rsc.org The modeling of substituent effects is another area where DFT proves valuable. By calculating properties like substituent effect stabilization energy (SESE), researchers can quantify the stabilizing or destabilizing interactions between different parts of a molecule. researchgate.net

Furthermore, DFT calculations are instrumental in analyzing the electronic structure of complex systems. For instance, in pentalenides, DFT calculations, including nucleus-independent chemical shift (NICS) and anisotropy of the induced current density (ACID) analyses, have been used to evaluate the aromaticity and polarization of the molecular core. nih.gov Natural Bond Orbital (NBO) analysis, another computational tool, can provide detailed information about charge distribution within a molecule. researchgate.netnih.gov These computational approaches could be applied to this compound to predict its reactivity, understand its electronic properties, and rationalize its spectroscopic characteristics.

Analysis of Inductive and Mesomeric Effects of Fluorine Substitution

The five fluorine atoms on the phenyl ring of this compound exert a profound influence on its chemical properties through a combination of inductive and mesomeric effects.

The inductive effect (-I) of fluorine is its most dominant electronic feature. Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bonds. researchgate.netnih.gov This electron-withdrawing effect is significant and makes the pentafluorophenyl group a strong electron-withdrawing moiety. researchgate.net This effect is crucial in activating the ester group for nucleophilic attack, as it increases the positive partial charge on the carbonyl carbon. wikipedia.orgrsc.org The inductive effect of fluorine is generally considered to be stronger than that of other halogens like chlorine. quora.comreddit.com

The mesomeric effect (+M) , also known as the resonance effect, involves the donation of electron density from the lone pairs of the fluorine atoms into the pi-system of the aromatic ring. nih.govchemicalforums.com While fluorine does exhibit a positive mesomeric effect, it is significantly weaker than its powerful negative inductive effect. nih.govquora.com This is in contrast to other halogens where the balance between inductive and mesomeric effects can be more nuanced. The interplay of these two opposing effects ultimately results in the net electron-withdrawing character of the pentafluorophenyl group. researchgate.net

Investigations of Non-Covalent Interactions in Derived Structures and Complexes (e.g., C-F···π, C-H···O, F···F)

Anion-π and C-F···π Interactions: The electron-deficient nature of the perfluorinated aromatic ring in this compound makes it a good candidate for anion-π interactions. nih.gov In these interactions, an anion or an electron-rich π-system interacts favorably with the electron-poor face of the fluorinated ring. nih.gov Similarly, C-F···π interactions, where a C-F bond dipole interacts with a π-system, are also possible.

Halogen Bonding and σ-hole Interactions: The fluorine atoms in the pentafluorophenyl group can participate in halogen bonding, although fluorine is generally a weak halogen bond donor. More significant are the σ-hole interactions. A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, which can interact with a nucleophile. nih.gov

Hydrogen Bonding (C-H···O and C-H···F): Conventional hydrogen bonding can occur between the ester's carbonyl oxygen (a hydrogen bond acceptor) and suitable hydrogen bond donors. In the context of this compound itself or its derivatives, intermolecular C-H···O interactions involving the benzyl protons or other aliphatic C-H groups are likely. Furthermore, weak C-H···F hydrogen bonds can form between C-H donors and the fluorine atoms of the pentafluorophenyl ring.

F···F Interactions: Short contacts between fluorine atoms (F···F interactions) are also observed in the crystal structures of fluorinated compounds. The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry of the contact.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular interactions in the solid state. nih.gov Studies on related perhalogenated pyridinium (B92312) salts have revealed a variety of these non-covalent interactions, including anion-π and σ-hole interactions, which are enhanced by the electron-deficient nature of the halogenated aromatic ring. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR)

The spectroscopic properties of this compound can be predicted based on its structural features and the known effects of its constituent functional groups. Computational methods can further refine these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals for the benzyl protons. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, integrating to two protons. The phenyl group protons of the benzyl moiety would typically appear as a multiplet in the aromatic region (around 7.2-7.5 ppm), integrating to five protons. The chemical shift of the methylene protons would be influenced by the adjacent oxygen and the pentafluorobenzoyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester would appear at a characteristic downfield chemical shift. The carbons of the benzyl group and the pentafluorophenyl ring would also have distinct signals. Long-range coupling between the fluorine and carbon atoms (⁵JCF) can sometimes be observed and can provide conformational information. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum would be the most characteristic for the pentafluorophenyl group. Due to the different chemical environments of the ortho, meta, and para fluorine atoms, a complex multiplet pattern is expected. The chemical shifts and coupling constants would be indicative of the electronic environment of the ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1700-1750 cm⁻¹. The presence of the pentafluorophenyl group would likely shift this band to a higher frequency compared to a non-fluorinated benzoate (B1203000) ester due to the inductive effect of the fluorine atoms. Other characteristic bands would include C-O stretching vibrations for the ester linkage, C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region), and C-H stretching and bending vibrations for the benzyl group.

Experimental data for this compound is available in databases like the NIST WebBook, which includes its mass spectrum. nist.gov Computational chemistry can be employed to calculate theoretical NMR and IR spectra, which can then be compared with experimental data for verification and further analysis. For instance, theoretical studies on related benzyl fluoride (B91410) systems have been used to assess internal rotational potentials by comparing calculated and experimental NMR parameters. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of New Reactivity Modes and Catalytic Applications

The reactivity of benzyl (B1604629) pentafluorobenzoate is largely influenced by the presence of the pentafluorobenzoyl group and the benzylic position. The electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack. Furthermore, the C-F bonds on the aromatic ring and the benzylic C-O bond present opportunities for activation and functionalization.

Recent research has extensively studied the activation of C-F bonds in benzylic fluorides, a concept that can be extrapolated to the reactivity of benzyl pentafluorobenzoate. st-andrews.ac.uknih.gov Studies have shown that the activation of benzylic C-F bonds can be achieved using hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP), facilitating nucleophilic substitutions and Friedel-Crafts reactions without the need for strong Lewis acids or transition metals. st-andrews.ac.uknih.gov This suggests that the C-F bonds of the pentafluorobenzoyl moiety in this compound could be selectively activated to introduce new functional groups. The stereochemical outcomes of such C-F activation reactions have been shown to proceed via both associative (SN2) and dissociative (SN1) pathways, depending on the nucleophile and the hydrogen bond donor used. st-andrews.ac.uk

In the realm of catalytic applications, the carbonylation of polyfluorinated benzyl halides in the presence of a superacid like antimony pentafluoride (SbF₅) to produce arylacetic acids is a noteworthy transformation. nih.gov This process involves the generation of a benzyl cation, which then reacts with carbon monoxide. nih.gov Given the structural similarities, it is conceivable that this compound could be utilized in similar acid-catalyzed carbonylation reactions. nih.gov Furthermore, the development of mixed-metal metal-organic frameworks (MOFs) as photocatalysts for the selective oxidation of benzyl alcohols to benzaldehydes under visible light presents another avenue for the catalytic transformation of this compound. rsc.org

| Reaction Type | Catalyst/Reagent | Potential Application to this compound |

| C-F Bond Activation | Hydrogen Bond Donors (e.g., HFIP) | Selective functionalization of the pentafluorophenyl ring |

| Carbonylation | CO / SbF₅ | Synthesis of novel carboxylic acid derivatives |

| Photocatalytic Oxidation | Mixed-Metal MOFs | Controlled oxidation of the benzyl group |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. While specific literature on the sustainable synthesis of this compound is not abundant, general strategies for greener synthesis of related compounds offer valuable insights.

One promising approach involves the use of environmentally benign solvents and catalytic systems. For instance, the synthesis of benzyl phosphonates has been achieved using a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system at room temperature, avoiding volatile and toxic organic solvents. d-nb.info This method relies on the in-situ generation of benzyl iodide, which is more reactive towards nucleophilic substitution. d-nb.info A similar strategy could potentially be adapted for the synthesis of this compound, using pentafluorobenzoic acid or its salt as the nucleophile.

Another green approach is the use of visible-light-responsive photocatalysts for organic transformations. rsc.org The synthesis of a mixed-metal MOF that can selectively oxidize benzyl alcohols under mild conditions exemplifies this strategy. rsc.org Such photocatalytic systems could be explored for the synthesis of this compound from pentafluorobenzoic acid and benzyl alcohol, minimizing the need for harsh reagents and high temperatures.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. Methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have been successfully employed to design and predict the biological activity of various benzyl derivatives. arabjchem.orgnih.govmdpi.com

For example, a computational analysis of benzyl vinylogous derivatives as potent inhibitors of phosphodiesterase 3B (PDE3B) has been reported, where CoMFA (Comparative Molecular Field Analysis) studies provided reliable models to predict biological activity. arabjchem.org These studies generate contour maps that indicate regions where steric bulk or electrostatic interactions would be favorable or unfavorable for activity, guiding the design of more potent analogs. arabjchem.org Similarly, docking studies have been used to understand the binding modes of benzyl phenyl ketone derivatives as inhibitors of the 5-hLOX enzyme. nih.gov

These computational approaches can be directly applied to this compound to design novel derivatives with tunable electronic, physical, and biological properties. By systematically modifying the structure and calculating the resulting properties, it is possible to screen for candidates with enhanced performance for specific applications, such as in materials science or medicinal chemistry. For instance, the effect of substituting the fluorine atoms on the pentafluorophenyl ring with other functional groups could be computationally explored to modulate the compound's reactivity and material properties.

| Computational Method | Application to this compound | Potential Outcome |

| 3D-QSAR (e.g., CoMFA) | Design of biologically active derivatives | Prediction of activity and guidance for synthesis |

| Molecular Docking | Investigation of binding to target proteins | Identification of potential therapeutic targets |

| Density Functional Theory (DFT) | Calculation of electronic and structural properties | Understanding of reactivity and material characteristics |

Advanced Material Development using this compound as a Key Component

The unique properties of the pentafluorobenzyl group make it an attractive building block for advanced materials. The high fluorine content can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity.

A significant area of application is in polymer chemistry. Research has demonstrated the polymerization of pentafluorobenzyl 2-diazoacetate to yield a C1 polymer, poly(pentafluorobenzyl 2-ylidene-acetate). d-nb.info This polymer can undergo efficient post-polymerization modification via the para-fluoro-thiol reaction (PFTR), where the para-fluorine atom on the pentafluorobenzyl group is selectively substituted by a thiol. d-nb.info This allows for the straightforward introduction of various functional groups onto the polymer backbone, enabling the creation of materials with tailored properties.

The pentafluorophenyl ester moiety is also a well-established reactive group in polymer chemistry, known for its use in bioconjugation and post-polymerization functionalization with amines. utwente.nl Although this compound itself is not a polymer, its derivatives could serve as monomers for the synthesis of novel polymers with reactive sites for further modification. The incorporation of the pentafluorobenzoyl group into polymers could lead to materials with interesting surface properties, enhanced stability, and the ability to be functionalized for applications in coatings, electronics, and biomaterials.

| Polymer System | Monomer/Precursor | Key Feature | Potential Application |

| Poly(pentafluorobenzyl 2-ylidene-acetate) | Pentafluorobenzyl 2-diazoacetate | Post-polymerization modification via PFTR | Functional materials, smart coatings |

| Polymers with Pentafluorobenzoyl groups | Derivatives of this compound | Reactive sites for amine conjugation | Biomaterials, functional surfaces |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing benzyl pentafluorobenzoate?

- Synthesis : Utilize nucleophilic substitution or esterification reactions under anhydrous conditions, employing benzyl bromide and pentafluorobenzoic acid with a base (e.g., K₂CO₃) in aprotic solvents like DMF.

- Characterization : Confirm purity and structure via and NMR spectroscopy to identify fluorine environments and ester linkages . GC-MS or HPLC can quantify byproducts, while FT-IR validates the carbonyl stretch (~1740 cm⁻¹) of the ester group.

Q. How can researchers determine the physicochemical properties of this compound, such as diffusion coefficients and pKa?

- Diffusion Coefficients : Conduct fracture-flow experiments in controlled matrices (e.g., J-13 water) using tracers like Na pentafluorobenzoate. Measure diffusion rates via conductivity assays or radiolabeled analogs .

- pKa Determination : Use potentiometric titration in aqueous/organic solvent systems. Reported pKa values for fluorobenzoic acid derivatives range from 1.2–2.5, influenced by fluorine’s electron-withdrawing effects .

- Example Data :

| Property | Value (25°C) | Method |

|---|---|---|

| Diffusion Coefficient (D₀) | m²/s | Conductivity assay |

| pKa | ~1.8 | Potentiometric titration |

Q. What role does this compound play as a leaving group in transition-metal-catalyzed reactions?

- In aza-Heck reactions, the pentafluorobenzoate group acts as a leaving group during oxidative addition of palladium(0) into N–O bonds. Its protodecarboxylation (confirmed via NMR) drives catalytic cycles by stabilizing cationic intermediates .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s reactivity be validated using spectroscopic and computational methods?

- Spectroscopy : Monitor reaction intermediates via in situ NMR to track decarboxylation or ligand dissociation. Synchrotron XRD can resolve palladium intermediates in crystallized adducts .

- Computational Modeling : Apply DFT calculations to map energy profiles for oxidative addition and β-hydride elimination steps. Compare computed activation energies with experimental kinetic data .

Q. What challenges arise when modeling matrix diffusion of this compound in geological systems, and how can they be addressed?

- Challenges : Predictive models (e.g., ) show high uncertainty due to weak correlations with matrix properties .

- Solutions : Combine tracer experiments (e.g., Na pentafluorobenzoate in fractured rock) with colloid-facilitated transport studies. Use empirical equations like (Reimus et al., 2000a) as baseline models .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Perform single-crystal X-ray diffraction on complexes like 1,10-phenanthrolinium pentafluorobenzoate. Analyze unit cell parameters (e.g., triclinic symmetry, Å, Å) to confirm ligand coordination and hydrogen-bonding networks .

Q. How should researchers address contradictions in diffusion coefficient data across experimental systems?

- Case Example : Fracture-flow vs. free aqueous diffusion assays yield differing values. Reconcile discrepancies by standardizing experimental conditions (e.g., ionic strength, temperature) and validating with bacteriophage-particulate tracers .

Methodological Frameworks for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.